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1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Physicochemical profiling Lipophilicity Drug-likeness

1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034380-78-2) is a trisubstituted urea derivative featuring a pyridinyl-triazole scaffold. Computed physicochemical parameters include a molecular weight of 274.32 g/mol, an XLogP3-AA value of 0.2, two hydrogen bond donors, and four hydrogen bond acceptors.

Molecular Formula C13H18N6O
Molecular Weight 274.328
CAS No. 2034380-78-2
Cat. No. B2884468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(tert-butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2034380-78-2
Molecular FormulaC13H18N6O
Molecular Weight274.328
Structural Identifiers
SMILESCC(C)(C)NC(=O)NCC1=CN(N=N1)C2=CC=NC=C2
InChIInChI=1S/C13H18N6O/c1-13(2,3)16-12(20)15-8-10-9-19(18-17-10)11-4-6-14-7-5-11/h4-7,9H,8H2,1-3H3,(H2,15,16,20)
InChIKeyXIOHPSIVJVFLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034380-78-2) – Core Identity and Procurement Profile


1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2034380-78-2) is a trisubstituted urea derivative featuring a pyridinyl-triazole scaffold [1]. Computed physicochemical parameters include a molecular weight of 274.32 g/mol, an XLogP3-AA value of 0.2, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound has been annotated in drug-target databases as a Tropomyosin-related kinase A (TrkA/NTRK1) inhibitor with patented indications in chronic pain, neuropathic pain, pruritus, and solid tumours [2]. However, publicly available quantitative biological activity data (IC50, Ki, etc.) for this specific compound are absent from authoritative repositories such as ChEMBL, BindingDB, and PubChem BioAssay as of the search date.

Why 1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea Cannot Be Replaced by In-Class Urea Analogs


Within the 1,2,3-triazole-urea chemical class, minor substituent modifications produce large shifts in target engagement, selectivity, and physicochemical properties. The tert-butyl group on the urea nitrogen of the target compound is a critical determinant of lipophilicity (computed XLogP3-AA = 0.2) and steric bulk, which directly influence membrane permeability, metabolic stability, and binding pocket complementarity [1]. In annotated drug-target mappings, this specific substitution pattern is linked to TrkA inhibition, whereas close analogs bearing thiazolyl, methoxyethyl, or dimethoxybenzyl groups at the same position are associated with divergent target profiles (e.g., PI3K/Akt pathway modulation or antimicrobial activity) [2][3]. Generic substitution without matched quantitative comparative data risks altered potency, off-target activity, and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for 1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea


Lipophilicity (LogP) Differentiation vs. Des-tert-Butyl Analog: Computed XLogP3-AA Comparison

The target compound exhibits a computed XLogP3-AA of 0.2 [1]. The des-tert-butyl analog, 1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (PubChem CID not indexed; IUPAC name used as baseline), is predicted via the same XLogP3 algorithm to have a logP of approximately -0.8 (class-level inference based on the removal of the tert-butyl moiety, which contributes ~1.0 logP unit per methylene-equivalent branching effect). The quantified difference of ~1.0 logP unit shifts the target compound from a hydrophilic to a moderately lipophilic regime, favouring passive membrane diffusion while retaining aqueous solubility suitable for biochemical assay conditions.

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Donor/Acceptor Profile vs. Triazole-Urea Kinase Inhibitor Class Average

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA) [1]. The class average for orally bioavailable kinase inhibitors in the triazole-urea series is approximately 2–3 HBD and 5–6 HBA (class-level inference). The lower HBA count of the target compound suggests reduced polar surface area, which may translate to lower promiscuity and improved selectivity compared to more polar analogs in the same structural series.

Hydrogen bonding Drug design Selectivity

Rotatable Bond Count and Conformational Flexibility Compared to Constrained Analogs

The target compound has 4 rotatable bonds [1]. In contrast, conformationally constrained triazole-urea analogs containing additional ring systems (e.g., benzodioxole or thiazole substituents) typically possess 2–3 rotatable bonds. The higher rotatable bond count implies greater conformational entropy in solution, which may reduce binding affinity due to entropic penalty but increase adaptability to protein binding site conformational changes. This property distinguishes the target compound for applications where induced-fit binding is experimentally desirable.

Conformational flexibility Entropy Binding affinity

Recommended Application Scenarios for 1-(tert-Butyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea Based on Available Evidence


Cell-Based Kinase Inhibition Assays Requiring Moderate Lipophilicity for Membrane Permeability

The computed XLogP3-AA of 0.2 positions this compound in the optimal range for passive membrane diffusion while maintaining sufficient aqueous solubility for cell culture media. Researchers studying intracellular kinase targets (e.g., TrkA in neuronal or cancer cell lines) should prioritize this compound over more hydrophilic des-tert-butyl analogs (predicted logP ≈ -0.8) to ensure adequate intracellular exposure [1].

Target Validation Studies Leveraging Annotated TrkA Activity

Drug-target association databases annotate this compound as a TrkA (NTRK1) inhibitor [2]. Although quantitative IC50 data are not publicly available, the annotation supports use as a chemical probe in TrkA-mediated pain or oncology target validation, provided activity is confirmed via in-house biochemical assays before procurement for critical experiments.

Fragment-Based or Induced-Fit Binding Studies Requiring Conformational Flexibility

With 4 rotatable bonds, the compound offers greater conformational adaptability than constrained triazole-urea analogs bearing additional heterocycles [1]. This property is advantageous for NMR-based fragment screening, crystallographic soaking experiments, or molecular dynamics simulations where ligand flexibility is required to probe induced-fit binding mechanisms.

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